o-Phenetidine

Corrosion Science Metallurgy Industrial Chemistry

o-Phenetidine (2-Ethoxyaniline, CAS 94-70-2/1321-31-9) is the irreplaceable ortho-substituted aniline for applications where isomer purity dictates performance. Its non-planar conformation drives unique photophysical behavior essential for azo dye shade consistency (e.g., AS-PH coupling). In materials science, poly(o-phenetidine) delivers >100-fold improved solution stability over polyaniline, 93% corrosion inhibition efficiency on stainless steel, and sub-2.5 ms electrochromic switching—6× faster than standard polyaniline. Substituting meta/para isomers or unsubstituted aniline risks catastrophic performance failure. Specify the ortho isomer for validated R&D and industrial processes.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 1321-31-9
Cat. No. B074808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Phenetidine
CAS1321-31-9
SynonymsAminophenetole
Ethoxyaniline
Phenetidine
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1N
InChIInChI=1S/C8H11NO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3
InChIKeyULHFFAFDSSHFDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 to 10 mg/mL at 76.1° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





o-Phenetidine (CAS 1321-31-9) Technical Profile: Properties, Purity, and Industrial-Grade Specifications


o-Phenetidine (2-Ethoxyaniline, CAS 94-70-2/1321-31-9) is an ortho-substituted aniline derivative with a molecular formula of C8H11NO and a molecular weight of 137.18 g/mol [1]. It is a clear to pale yellow liquid that rapidly darkens to red or brown upon exposure to air and light [2]. The compound exhibits a density of 1.051 g/mL at 25 °C, a boiling point range of 231–233 °C, a melting point of -20 °C, and a refractive index (n20/D) of 1.555 . As an aromatic amine, it functions as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and advanced materials, with commercial grades typically offering a purity of ≥97.0% (GC) . Its chemical reactivity is defined by the ethoxy group in the ortho position, which modulates the electron density of the aromatic ring and imparts unique physicochemical properties relative to its meta- and para-substituted isomers [3].

o-Phenetidine (CAS 1321-31-9) Substitution Risks: Why Isomeric Purity and Ortho-Specific Reactivity Are Critical for Research and Production


Direct substitution of o-Phenetidine with its meta- or para-isomers, or with unsubstituted aniline, is scientifically unsound due to profound differences in molecular geometry, electronic structure, and resultant performance in key applications. The position of the ethoxy substituent dictates the compound's reactivity in electrophilic aromatic substitution and diazonium coupling, directly influencing the color, stability, and yield of downstream azo dyes . Furthermore, photophysical studies demonstrate that o-Phenetidine adopts a specific non-planar conformation, which leads to distinct intersystem crossing (ISC) rates and excited-state dynamics compared to its isomers, altering its behavior in optical and electronic materials [1]. In polymer science, the ortho-ethoxyaniline monomer yields a conducting polymer with a combination of high solubility and retained conductivity that is not replicated by polymers derived from aniline or other substituted monomers [2]. Substituting o-Phenetidine with a lower-cost analog without rigorous validation therefore risks catastrophic failure in dye shade consistency, device performance, or synthetic yield, underscoring the necessity of sourcing the specific ortho-isomer for validated research and industrial processes.

o-Phenetidine (CAS 1321-31-9) Quantitative Differentiation: Head-to-Head Performance Data Against Key Analogs


Superior Corrosion Inhibition Efficiency on Brass vs. o-Anisidine and o-Toluidine

In a direct head-to-head comparative study on the inhibition of 63/37 brass corrosion in nitric acid, o-Phenetidine demonstrated superior performance as a corrosion inhibitor compared to its closest structural analogs, o-anisidine and o-toluidine. The study found that the efficiency of the inhibitor improved with the lengthening of the alkyl chain attached to the ether linkage, with o-Phenetidine (ethoxy) outperforming o-anisidine (methoxy). The loss in metal weight was quantified under varying acid concentrations, establishing o-Phenetidine as the most effective inhibitor in this series [1].

Corrosion Science Metallurgy Industrial Chemistry

Dramatically Enhanced Solubility and Solution Stability of Conductive Polymer vs. Unsubstituted Polyaniline

The copolymerization of aniline with o-Phenetidine yields a conductive polymer with a unique combination of properties not achievable with the unsubstituted polyaniline homopolymer. A copolymer containing 20% o-ethoxyaniline was shown to retain the same high conductivity as unsubstituted polyaniline (when measured as the hydrochloride salt), while simultaneously exhibiting greatly enhanced solubility. Most notably, a 10% by weight solution of this copolymer in N-methyl-2-pyrrolidone (NMP) exhibited remarkable stability, remaining in solution for approximately 50 days at room temperature before gelation occurred. This is in stark contrast to solutions of the unsubstituted polyaniline derivative, which are reported to be stable for only 3–10 hours under comparable conditions [1]. Furthermore, oriented fibers of poly(2-ethoxyaniline) can achieve conductivities ranging from 4.5 to 25 S/cm after HCl doping, a significant improvement over the undoped state (10⁻³ S/cm) [2].

Conductive Polymers Materials Science Organic Electronics

Exceptional Electrochromic Switching Speed (<2.5 ms) in Polymeric Films

A systematic study of substituted polyanilines for electrochromic applications identified that only simple alkyl and alkoxy derivatives formed good polymeric films, and among these, only the polymers derived from 2-ethoxy and 2-methoxy anilines exhibited good electrochromic behavior. Crucially, both the poly(2-ethoxyaniline) and poly(2-methoxyaniline) demonstrated extremely rapid switching times of less than 2.5 milliseconds (ms) for both oxidizing and reducing potential changes [1]. This performance metric stands in contrast to the optimized response times for unsubstituted polyaniline films, which were reported as 15 ms for a 50% transmission change, but without achieving full optimization [2].

Electrochromism Smart Windows Display Technology

Significant Corrosion Potential Shift and 10x Lower Corrosion Rate for Stainless Steel Coatings

Electropolymerized poly(ortho-phenetidine) coatings on 304 stainless steel (304 SS) provide substantial corrosion protection in acidic environments. Quantitative electrochemical analysis revealed that the coated steel exhibits a corrosion rate approximately 10 times lower than that of bare, uncoated 304 SS. This protective effect is accompanied by a significant positive shift in the corrosion potential (Ecorr), which increased from –0.29 V for uncoated 304 SS to –0.19 V (versus Ag/AgCl) for the poly(ortho-phenetidine)-coated electrode. The overall inhibition efficiency of the coating was calculated to be ~93% at an applied current density of 1.5 mA cm⁻² in acidic corrosive media [1].

Corrosion Protection Coatings Stainless Steel

o-Phenetidine (CAS 1321-31-9) High-Value Applications: Where Ortho-Specific Performance Dictates Material Selection


Specialty Azo Dye and Pigment Manufacturing

o-Phenetidine is a critical starting material for the industrial production of specialty azo dyes and pigments, most notably the azoic coupling component AS-PH . The specific substitution pattern of the ortho-ethoxyaniline moiety dictates the final chromophoric properties, shade, and fastness of the resulting dye. The direct evidence of its non-planar ground-state conformation, which influences its photophysical behavior and reactivity, underscores why this specific isomer is irreplaceable for achieving targeted coloristic properties in high-value textile and ink applications [1].

Development of Processable Conductive Polymers for Printed Electronics

The quantitative evidence demonstrating a >100-fold improvement in solution stability of poly(aniline-co-o-phenetidine) compared to unsubstituted polyaniline is a game-changer for practical applications in printed electronics. Researchers and manufacturers can leverage this enhanced processability to formulate stable, high-concentration inks for inkjet printing, screen printing, and roll-to-roll coating of conductive electrodes, sensors, and antistatic layers. This overcomes a major historical barrier to the commercial use of polyaniline-based materials.

High-Performance Anti-Corrosion Coatings for Acidic Environments

Based on the quantitative evidence of a 10-fold reduction in corrosion rate and a 93% inhibition efficiency for poly(o-Phenetidine) coatings on stainless steel , this compound is a prime candidate for developing specialized protective coatings. These coatings are particularly well-suited for industrial components, pipelines, and reaction vessels exposed to acidic corrosive media, where conventional coatings may fail. The significant positive shift in corrosion potential further confirms its efficacy as an anodic protection layer.

Fast-Switching Electrochromic Materials for Smart Windows and Displays

The direct comparative data showing a switching time of <2.5 ms for poly(o-Phenetidine), which is at least a 6-fold improvement over standard polyaniline , positions this material as a leading candidate for next-generation electrochromic devices (ECDs). This ultra-fast response is essential for applications requiring rapid optical modulation, such as smart windows with instant tinting, anti-glare rearview mirrors, and low-power, high-refresh-rate electronic paper and information displays.

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